5-Bromo-4-methoxy-2-methylbenzaldehyde chemical structure and molecular weight
5-Bromo-4-methoxy-2-methylbenzaldehyde chemical structure and molecular weight
[1][2][3][4][5][6][7][8][9]
Executive Summary
5-Bromo-4-methoxy-2-methylbenzaldehyde (CAS 1208795-91-8 ) is a highly specialized trisubstituted benzaldehyde derivative utilized primarily as a pharmacophore building block in medicinal chemistry.[1][2][3][4][5][6][7] Characterized by its orthogonal reactivity—featuring an electrophilic formyl group, a nucleophilic-susceptible aryl bromide, and electron-donating methoxy/methyl substituents—it serves as a critical intermediate in the synthesis of Menin-MLL inhibitors and Galanthamine analogs. This guide provides a definitive technical analysis of its physicochemical properties, synthetic pathways, and application in drug development.
Part 1: Chemical Identity & Structural Analysis
Nomenclature & Identification
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IUPAC Name: 5-Bromo-4-methoxy-2-methylbenzaldehyde[1][2][4][7]
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Common Synonyms: 2-Methyl-4-methoxy-5-bromobenzaldehyde
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Molecular Formula: C₉H₉BrO₂
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SMILES: COc1cc(C=O)c(C)cc1Br (Isomeric confirmation required per batch)
-
InChI Key: Unique identifier dependent on specific isomeric purity.
Molecular Weight Calculation
The molecular weight is derived from standard atomic weights (
| Element | Count | Atomic Weight ( | Subtotal ( |
| Carbon (C) | 9 | 12.011 | 108.099 |
| Hydrogen (H) | 9 | 1.008 | 9.072 |
| Bromine (Br) | 1 | 79.904 | 79.904 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total | 229.07 |
Structural Properties
The molecule features a benzene core substituted at the 1, 2, 4, and 5 positions.
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Electronic Effects: The methoxy group at C4 is a strong electron-donating group (EDG) via resonance, activating the ortho positions (C3 and C5). However, C5 is occupied by Bromine. The methyl group at C2 is a weak EDG. The aldehyde at C1 is a strong electron-withdrawing group (EWG).
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Steric Environment: The C5-Bromine is flanked by the C4-Methoxy and C6-Hydrogen. The C1-Aldehyde is flanked by the C2-Methyl, creating slight steric torsion that may influence condensation reaction rates compared to unsubstituted benzaldehydes.
Part 2: Physicochemical Properties
| Property | Value / Description | Source/Derivation |
| Physical State | Solid (Crystalline powder) | Standard for aryl aldehydes |
| Color | White to pale yellow | Impurities (oxidation) darken color |
| Melting Point | 114–118 °C (Predicted) | Analogous to 2-bromo-4-methylbenzaldehyde |
| Boiling Point | ~310 °C (at 760 mmHg) | Calculated based on MW/Polarity |
| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water | Lipophilic aryl core |
| pKa | N/A (Non-ionizable under physiologic pH) | Aldehyde proton is not acidic |
Part 3: Synthetic Pathways
The synthesis of 5-Bromo-4-methoxy-2-methylbenzaldehyde is typically achieved via the regioselective bromination of the precursor 4-methoxy-2-methylbenzaldehyde .
Synthesis Workflow (DOT Diagram)
Figure 1: Regioselective synthesis pathway via electrophilic aromatic substitution.
Detailed Protocol: Bromination
Objective: Introduce bromine at the C5 position. Mechanism: The C4-methoxy group directs the electrophile (Br⁺) to the ortho positions (C3 and C5). The C2-methyl group directs para to C5. Thus, C5 is synergistically activated by both donating groups, making it the preferred site over C3 (which is sterically crowded between Methyl and Methoxy).
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Preparation: Dissolve 4-methoxy-2-methylbenzaldehyde (1.0 eq) in Glacial Acetic Acid (AcOH).
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Bromination: Add Bromine (
) (1.05 eq) dropwise at 0–5°C to control exotherm. Alternatively, N-Bromosuccinimide (NBS) in Acetonitrile can be used for milder conditions. -
Quenching: Pour reaction mixture into ice water containing Sodium Thiosulfate (
) to neutralize excess bromine. -
Isolation: Filter the precipitate. Recrystallize from Ethanol/Heptane to remove traces of the 3-bromo isomer.
Part 4: Reactivity & Applications in Drug Development
This compound acts as a "linchpin" scaffold, allowing divergent synthesis in two directions:
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C1-Aldehyde: Reductive aminations, Wittig reactions, or condensation to heterocycles.
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C5-Bromide: Cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to attach biaryl or amino side chains.
Application Workflow (DOT Diagram)
Figure 2: Divergent synthetic utility in medicinal chemistry.
Key Therapeutic Areas
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Menin-MLL Inhibitors: The scaffold is used to construct small molecule inhibitors that disrupt the interaction between Menin and Mixed Lineage Leukemia (MLL) fusion proteins. The bromine handle allows for the attachment of indole or pyrazole moieties critical for binding to the Menin pocket [1].
-
Galanthamine Analogs: As a structural congener to the galanthamine precursor, this aldehyde is used to synthesize acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research [2].
Part 5: Safety & Handling (SDS Highlights)
Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Handling Protocol:
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Engineering Controls: Use only in a chemical fume hood.
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to benzoic acids over time.
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References
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Borkin, D., et al. "Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL)." Journal of Medicinal Chemistry, 2016.
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Trost, B. M., et al. "Synthesis of (-)-Galanthamine." Journal of the American Chemical Society, 2005.
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BenchChem. "5-Bromo-4-methoxy-2-methylbenzaldehyde Product Entry." BenchChem Database, 2024.
-
PubChem. "Compound Summary: 5-Bromo-2-methoxy-4-methylbenzaldehyde (Isomer Reference)." National Library of Medicine, 2024.
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- 3. 148248-97-9|5-Bromo-6-methoxy-2-naphthaldehyde|BLD Pharm [bldpharm.com]
- 4. 57543-36-9|5-BROMO-2-HYDROXY-4-METHOXYBENZALDEHYDE|BLD Pharm [bldpharm.com]
- 5. 34841-06-0|3-Bromo-4-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 6. 2973-76-4|3-Bromo-4-hydroxy-5-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 7. CAS:808750-22-3, 3-溴-4-甲氧基-5-甲基苯甲醛-毕得医药 [bidepharm.com]
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